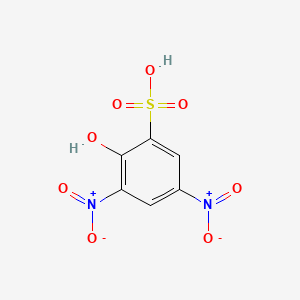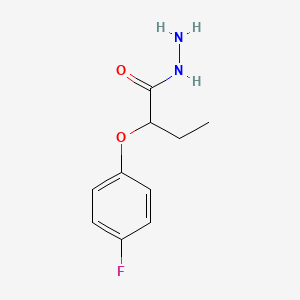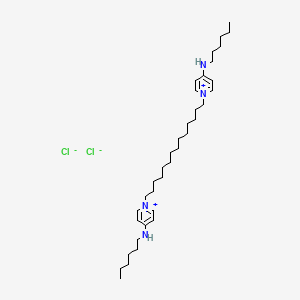
1,1'-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride is a synthetic organic compound with the molecular formula C₃₆H₆₄Cl₂N₄ It is characterized by its pyridinium core structure, which is linked by a tetradecanediyl chain and substituted with hexylamino groups
准备方法
The synthesis of 1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride typically involves a multi-step process. The general synthetic route includes the following steps:
Formation of the Pyridinium Core: The initial step involves the preparation of the pyridinium core by reacting pyridine with an appropriate alkylating agent.
Introduction of the Hexylamino Groups: The hexylamino groups are introduced through nucleophilic substitution reactions, where hexylamine reacts with the pyridinium core.
Linking with the Tetradecanediyl Chain: The final step involves the coupling of the pyridinium units with a tetradecanediyl chain, typically using a coupling reagent such as a dihalide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the hexylamino groups, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
科学研究应用
1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is being conducted on its potential use as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and polymers.
作用机制
The mechanism of action of 1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride involves its interaction with molecular targets, such as cell membranes and proteins. The compound’s pyridinium core facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. Additionally, the hexylamino groups may interact with specific proteins, modulating their activity and signaling pathways.
相似化合物的比较
1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride can be compared with other similar compounds, such as:
1,1’-(1,14-Tetradecanediyl)bis(4-(methylamino)pyridinium) dichloride: This compound has methylamino groups instead of hexylamino groups, resulting in different chemical properties and biological activities.
1,1’-(1,14-Tetradecanediyl)bis(4-(ethylamino)pyridinium) dichloride:
1,1’-(1,14-Tetradecanediyl)bis(4-(propylamino)pyridinium) dichloride: This compound contains propylamino groups, which influence its chemical behavior and interactions with biological targets.
The uniqueness of 1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
64690-16-0 |
|---|---|
分子式 |
C36H64Cl2N4 |
分子量 |
623.8 g/mol |
IUPAC 名称 |
N-hexyl-1-[14-[4-(hexylamino)pyridin-1-ium-1-yl]tetradecyl]pyridin-1-ium-4-amine;dichloride |
InChI |
InChI=1S/C36H62N4.2ClH/c1-3-5-7-19-27-37-35-23-31-39(32-24-35)29-21-17-15-13-11-9-10-12-14-16-18-22-30-40-33-25-36(26-34-40)38-28-20-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H |
InChI 键 |
IAMPQARVVDDPBX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCC.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)

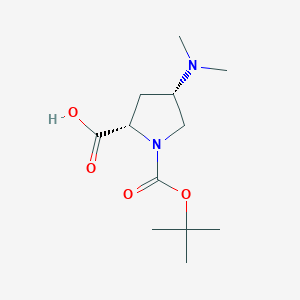
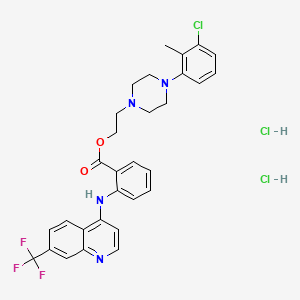

![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
![[4-(Pyrazin-2-yl)piperazin-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B14145101.png)
![N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine](/img/structure/B14145102.png)
![3-[(Thiophen-3-yl)tellanyl]propanoic acid](/img/structure/B14145107.png)
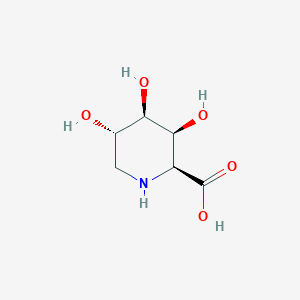
![2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid](/img/structure/B14145122.png)
